N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-3-2-4-16(11-15)12-19(22)20-13-18(17-5-10-24-14-17)21-6-8-23-9-7-21/h2-5,10-11,14,18H,6-9,12-13H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSBCITMQPAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-3-yl)ethanamine with morpholine under controlled conditions to form the intermediate N-(2-morpholino-2-(thiophen-3-yl)ethyl)amine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(m-tolyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been identified as a promising pharmacophore for drug design. Its structure allows for interactions with specific biological targets, making it a candidate for developing therapeutics aimed at various diseases. For instance, derivatives of morpholine have been studied for their effectiveness as inhibitors in enzyme pathways related to cancer and neurodegenerative diseases .
Mechanism of Action
The mechanism involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Research has shown that substituents on the thiophene and morpholine rings can significantly influence the compound's biological activity .
Case Study: Inhibition Studies
A study focused on the structure-activity relationship (SAR) of morpholine derivatives demonstrated that modifications at specific positions enhanced inhibitory potency against target enzymes, indicating that N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide could be optimized for better therapeutic outcomes .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of more complex compounds through various synthetic routes, including coupling reactions and functional group transformations .
Synthetic Routes
The synthesis typically involves the reaction of morpholine with thiophene derivatives followed by acetamide formation. This multi-step process allows for the introduction of various functional groups, expanding the compound's utility in creating diverse chemical libraries .
Material Science
Novel Material Development
Research has explored the use of this compound in developing novel materials with unique properties. Its thiophene component contributes to electronic properties that are beneficial in applications such as organic electronics and sensors .
Case Study: Electronic Properties
Investigations into the electronic characteristics of thiophene-containing compounds have shown potential for applications in organic photovoltaic devices. The incorporation of this compound into polymer matrices has been evaluated for enhancing charge transport properties .
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring may interact with biological targets through hydrogen bonding or hydrophobic interactions, while the thiophene and tolyl groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetamide derivatives are extensively studied for their structural versatility and bioactivity. Below is a comparative analysis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide with key analogs from the literature:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparison Points
Substituent Effects on Solubility and Bioavailability The target compound’s morpholino group likely enhances aqueous solubility compared to dichlorophenyl () or trifluoromethylbenzothiazole () analogs. Morpholine’s ether-oxygen and amine groups facilitate hydrogen bonding, improving pharmacokinetics .
Heterocyclic Components and Bioactivity Thiophene (target compound) vs. thiazole (): Thiophene’s sulfur atom and aromaticity may favor π-π stacking in drug-receptor interactions, whereas thiazole’s nitrogen could enhance coordination abilities (e.g., as ligands in metal complexes) . Quinazolinone-thio derivatives () exhibit high melting points (251–315°C), suggesting robust crystalline stability, which may correlate with prolonged shelf life.
Synthetic Methodologies The target compound’s synthesis likely involves alkylation or coupling reactions, similar to ’s use of carbodiimide-mediated amide bond formation. highlights high yields (up to 91%) for quinazolinone-thioacetamides, suggesting efficient protocols for analogous compounds .
Compounds with sulfamoyl () or trifluoromethyl () groups demonstrate enhanced antibacterial or metabolic stability, implying that the target’s thiophene-morpholine combination could be tailored for CNS or anti-infective applications.
Biological Activity
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry and antimicrobial applications. This compound features a morpholine ring, a thiophene ring, and a tolyl group, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The morpholine ring facilitates interactions through hydrogen bonding and hydrophobic interactions, while the thiophene and tolyl groups enhance binding affinity and specificity. This compound has been investigated for its potential in treating neurological disorders and as a lead compound in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that it exhibits significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate promising antibacterial properties.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.5 | Bactericidal |
| Candida albicans | 0.1 | Fungicidal |
These findings suggest that this compound might be effective against resistant strains of bacteria, potentially serving as a new therapeutic agent in the fight against infections .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the compound's efficacy against various bacterial strains. The results indicated that it not only inhibited bacterial growth but also demonstrated significant biofilm formation inhibition compared to standard antibiotics like Ciprofloxacin .
- Synergistic Effects : Another investigation explored the compound's synergistic effects when combined with other antimicrobial agents. The combination reduced MIC values significantly, suggesting enhanced efficacy against resistant pathogens .
Research Findings
Research has also focused on the synthesis and characterization of this compound, highlighting its role as an intermediate in organic synthesis. The compound can undergo various chemical reactions, including oxidation and substitution, which can be utilized to create more complex derivatives with enhanced biological activity .
Table 2: Chemical Reactions of this compound
| Reaction Type | Product Formed | Conditions |
|---|---|---|
| Oxidation | Sulfoxides/Sulfones | Hydrogen peroxide |
| Reduction | Amines | Lithium aluminum hydride |
| Substitution | Substituted Morpholine Derivatives | Alkyl halides or acyl chlorides |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Morpholine, DMF, 70°C | 65–70 | 90 |
| 2 | m-Tolylacetyl chloride, DCM, RT | 80–85 | 95 |
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirms regiochemistry of morpholino and thiophene groups (e.g., δ 7.2–7.4 ppm for thiophene protons; δ 3.4–3.7 ppm for morpholine) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 387.15) .
- Thin-Layer Chromatography (TLC) :
- Monitors reaction progress using hexane:ethyl acetate (4:1) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation :
- Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
- Computational Modeling :
- Case Study :
- Discrepancies in carbonyl peak assignments (e.g., 168–170 ppm in 13C NMR) can arise from solvent effects; replicate experiments in deuterated DMSO vs. CDCl3 .
Advanced: What strategies optimize the reaction yield in the synthesis?
Methodological Answer:
- Solvent Optimization :
- Switch from DCM to THF for better solubility of intermediates, increasing yield by 15% .
- Catalyst Screening :
- Use DMAP (4-dimethylaminopyridine) to accelerate acetylation steps (yield improvement: 75% → 88%) .
- Temperature Gradients :
- Gradual heating (40°C → 80°C) reduces decomposition of heat-sensitive thiophene intermediates .
Advanced: How to design assays to evaluate the compound’s biological activity?
Methodological Answer:
- Target Identification :
- Prioritize kinases or GPCRs due to morpholino’s affinity for ATP-binding pockets .
- Assay Design :
- Binding Affinity : Surface Plasmon Resonance (SPR) with immobilized targets (KD calculation).
- Functional Activity : Cell-based assays (e.g., luciferase reporter for pathway inhibition) .
- Structural Insights :
- Molecular docking (AutoDock Vina) predicts interactions between the m-tolyl group and hydrophobic binding pockets .
Advanced: How to analyze contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks :
- Replicate assays under identical conditions (pH 7.4, 37°C) to rule out environmental variability .
- Statistical Analysis :
- Apply ANOVA to compare IC50 values from multiple trials; outliers may indicate assay interference (e.g., compound aggregation) .
- Meta-Analysis :
- Cross-reference with structurally analogous compounds (e.g., thiophene-morpholine hybrids) to identify trends in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
